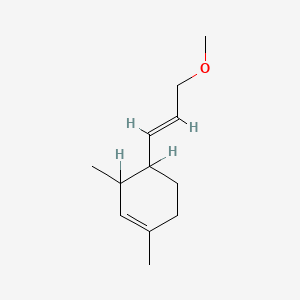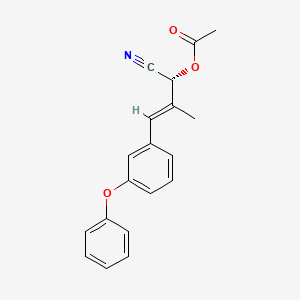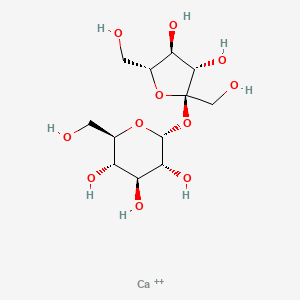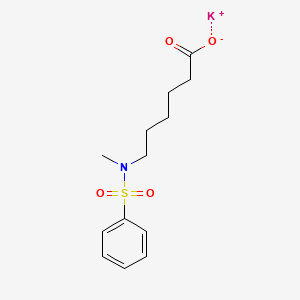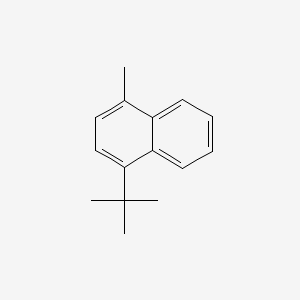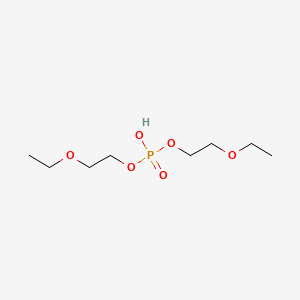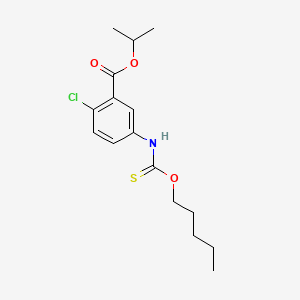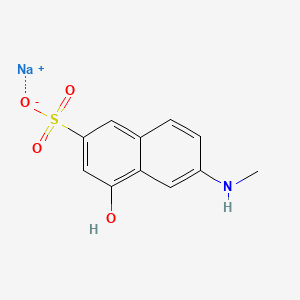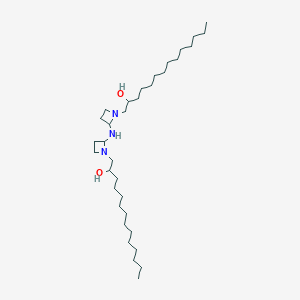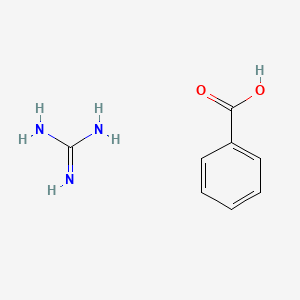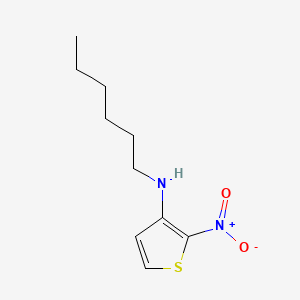
(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate is a complex organic compound with the molecular formula C42H83BO9 and a molecular weight of 742.91402 g/mol. It is also known by its IUPAC name, bis(2-hydroxy-3-octadecanoyloxypropoxy)borinic acid
Métodos De Preparación
The synthesis of (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate involves several steps. The primary synthetic route includes the reaction of boric acid with 2-hydroxypropane-1,3-diol in the presence of a catalyst to form the hydroxyborylene intermediate. This intermediate is then reacted with stearic acid under controlled conditions to yield the final product. Industrial production methods typically involve large-scale batch processes in cleanroom environments to ensure high purity and quality.
Análisis De Reacciones Químicas
(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boronic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the borinic acid group to boranes or borides.
Substitution: The hydroxy groups can undergo substitution reactions with halides or other nucleophiles, forming new derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the production of high-performance materials and as an additive in lubricants and cosmetics.
Mecanismo De Acción
The mechanism of action of (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate involves its interaction with molecular targets through its hydroxy and borinic acid groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to form stable complexes with other molecules is key to its effectiveness in different applications.
Comparación Con Compuestos Similares
Similar compounds to (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate include:
Diethyl 5,5′-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate): Known for its use in pharmaceutical applications.
Bis(octadecanoic acid)(hydroxyboranediyl)bis[oxy(2-hydroxy-3,1-propanediyl)] ester: Another boron-containing compound with similar structural features.
The uniqueness of this compound lies in its specific combination of hydroxyborylene and distearate groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
93777-11-8 |
|---|---|
Fórmula molecular |
C42H83BO9 |
Peso molecular |
742.9 g/mol |
Nombre IUPAC |
bis(2-hydroxy-3-octadecanoyloxypropoxy)borinic acid |
InChI |
InChI=1S/C42H83BO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-35-39(44)37-51-43(48)52-38-40(45)36-50-42(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,44-45,48H,3-38H2,1-2H3 |
Clave InChI |
BAFMIYLDXKJNPX-UHFFFAOYSA-N |
SMILES canónico |
B(O)(OCC(COC(=O)CCCCCCCCCCCCCCCCC)O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


